Butoxy(dibutyl)indigane

Description

The term "indigane" may refer to a phosphonate or phosphine derivative, given similarities to documented compounds like dibutyl methylphosphonate (CAS 2404-73-1) and dibutyl hydrogen phosphonate (CAS 1809-19-4) . This article will focus on structurally related compounds to infer properties and applications of Butoxy(dibutyl)indigane.

Properties

CAS No. |

113558-17-1 |

|---|---|

Molecular Formula |

C12H27InO |

Molecular Weight |

302.16 g/mol |

IUPAC Name |

butoxy(dibutyl)indigane |

InChI |

InChI=1S/C4H9O.2C4H9.In/c1-2-3-4-5;2*1-3-4-2;/h2-4H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1 |

InChI Key |

HXHDSNNIXSJBMQ-UHFFFAOYSA-N |

Canonical SMILES |

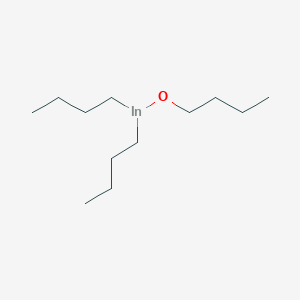

CCCCO[In](CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxy(dibutyl)indigane typically involves the reaction of indium trichloride with butyl lithium and butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

InCl3+3BuLi+BuOH→this compound+LiCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butoxy(dibutyl)indigane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.

Reduction: It can be reduced to lower oxidation states of indium.

Substitution: The butoxy and dibutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of organoindium compounds.

Scientific Research Applications

Butoxy(dibutyl)indigane has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other organoindium compounds and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.

Mechanism of Action

The mechanism of action of butoxy(dibutyl)indigane involves its interaction with molecular targets through coordination and bonding. The indium atom can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibutyl Methylphosphonate (CAS 2404-73-1)

- Structure : Methylphosphonic acid with two butyl ester groups (C₉H₂₁O₃P).

- Properties :

- Applications : Used as a solvent and intermediate in flame retardants.

Dibutyl Sebacate (CAS 109-43-3)

- Structure : A diester of sebacic acid (C₁₀H₁₆O₄).

- Properties :

- Applications : Plasticizer in polymers and cosmetics.

2-Ethoxy-2-Methylbutane (CAS 919-94-8)

- Structure : Branched ether (C₇H₁₄O).

- Properties: Vapor Pressure: 202.63 kPa at 398.08 K . Mixture Behavior: Forms azeotropes with alcohols (e.g., ethanol, 1-butanol) .

- Applications : Fuel additive and solvent.

Dibutyl Hydrogen Phosphonate (CAS 1809-19-4)

- Structure : Phosphite ester (HP(O)(OC₄H₉)₂).

- Properties :

Comparative Analysis

Table 1: Physical and Chemical Properties

Table 2: Toxicity and Environmental Impact

Key Findings

Structural Influence on Reactivity :

- Phosphonates (e.g., dibutyl methylphosphonate) exhibit higher thermal stability and regulatory scrutiny compared to esters like dibutyl sebacate .

- Ethers (e.g., 2-ethoxy-2-methylbutane) are more volatile but less persistent in the environment .

Environmental Fate :

- Dibutyl sebacate’s aliphatic ester structure promotes biodegradability, making it preferable in eco-friendly applications .

- Phosphonates may hydrolyze into persistent acidic derivatives, requiring careful disposal .

Industrial Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.